molecular formula C7H8N2O2S B13341491 2-((6-Methylpyridazin-3-yl)thio)acetic acid

2-((6-Methylpyridazin-3-yl)thio)acetic acid

Cat. No.: B13341491
M. Wt: 184.22 g/mol
InChI Key: JWRJQMZJPBJXCQ-UHFFFAOYSA-N
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Description

2-((6-Methylpyridazin-3-yl)thio)acetic acid is an organic compound that belongs to the class of thioacids It features a pyridazine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridazin-3-yl)thio)acetic acid typically involves the acylation of thiols. One efficient method is the reaction of 6-methylpyridazine-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the chloroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridazin-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted thioacetic acid derivatives.

Scientific Research Applications

2-((6-Methylpyridazin-3-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridazin-3-yl)thio)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Methylpyridazin-3-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.

    2-((6-Methylpyridazin-3-yl)amino)acetic acid: Contains an amino group instead of a thio group.

Uniqueness

2-((6-Methylpyridazin-3-yl)thio)acetic acid is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in specific interactions and reactions that are not possible with oxygen or nitrogen, making this compound valuable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-(6-methylpyridazin-3-yl)sulfanylacetic acid

InChI

InChI=1S/C7H8N2O2S/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

JWRJQMZJPBJXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC(=O)O

Origin of Product

United States

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